Glycerol tri(hexahydrophthalate)
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Overview
Description
Glycerol tri(hexahydrophthalate) is an ester compound formed by the reaction of glycerol with hexahydrophthalic anhydride. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol tri(hexahydrophthalate) is synthesized through the esterification reaction between glycerol and hexahydrophthalic anhydride. The reaction typically occurs under acidic or basic catalysis to facilitate the ester bond formation. The reaction conditions often involve heating the reactants to a temperature range of 100-150°C to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of glycerol tri(hexahydrophthalate) involves continuous processes where glycerol and hexahydrophthalic anhydride are fed into a reactor. The reaction is catalyzed by acidic or basic catalysts, and the product is purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Glycerol tri(hexahydrophthalate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycerol and hexahydrophthalic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, producing new esters and glycerol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
Hydrolysis: Glycerol and hexahydrophthalic acid.
Transesterification: New esters and glycerol.
Scientific Research Applications
Glycerol tri(hexahydrophthalate) has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent binding properties.
Mechanism of Action
The mechanism of action of glycerol tri(hexahydrophthalate) involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological applications, it interacts with cellular membranes and proteins, enhancing the biocompatibility and stability of medical devices and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Glycerol triacetate: Another ester of glycerol, used as a plasticizer and solvent.
Glycerol tripropionate: Similar in structure and used in similar applications as a plasticizer.
Glycerol tristearate: A triglyceride used in food and cosmetic industries.
Uniqueness
Glycerol tri(hexahydrophthalate) is unique due to its specific esterification with hexahydrophthalic anhydride, which imparts distinct chemical properties such as enhanced thermal stability and compatibility with various polymers. This makes it particularly valuable in applications requiring durable and flexible materials.
Properties
CAS No. |
68901-23-5 |
---|---|
Molecular Formula |
C27H38O12 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-[2,3-bis[(2-carboxycyclohexanecarbonyl)oxy]propoxycarbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H38O12/c28-22(29)16-7-1-4-10-19(16)25(34)37-13-15(39-27(36)21-12-6-3-9-18(21)24(32)33)14-38-26(35)20-11-5-2-8-17(20)23(30)31/h15-21H,1-14H2,(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
IZWUWCWNWYLTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCC(COC(=O)C2CCCCC2C(=O)O)OC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
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